molecular formula C47H86N14O13S B12396028 Cys-Gly-Lys-Lys-Gly-Amyloid |A-Protein (36-42)

Cys-Gly-Lys-Lys-Gly-Amyloid |A-Protein (36-42)

Cat. No.: B12396028
M. Wt: 1087.3 g/mol
InChI Key: MIXWYQFQOIUZHZ-FIKBBRLYSA-N
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Description

Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) is a fragment of the Amyloid β-Protein, specifically the 36-42 amino acid sequence. Amyloid β-Protein is a polypeptide composed of 36-43 amino acids and is the main component of amyloid plaques found in the brains of individuals with Alzheimer’s disease. These plaques are associated with neuronal damage and cognitive impairment, playing a key role in the progression of Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of disulfide bonds between cysteine residues.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can be used for amino acid substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can result in the formation of disulfide-linked dimers, while reduction can yield monomeric peptides with free thiol groups .

Scientific Research Applications

Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) has several scientific research applications:

Mechanism of Action

Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) exerts its effects primarily through the formation of amyloid plaques. These plaques are composed of aggregated amyloid β-Protein, which disrupts neuronal function and leads to cell death. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) can be compared with other amyloid β-Protein fragments, such as:

    Amyloid β-Protein (1-40): A longer fragment that also forms amyloid plaques but has different aggregation properties.

    Amyloid β-Protein (1-42): Another longer fragment that is more prone to aggregation and is considered more toxic than shorter fragments.

    Amyloid β-Protein (25-35): A shorter fragment often used in research due to its high aggregation propensity and neurotoxicity.

The uniqueness of Cys-Gly-Lys-Lys-Gly-Amyloid β-Protein (36-42) lies in its specific sequence and its role in the formation of amyloid plaques associated with Alzheimer’s disease .

Properties

Molecular Formula

C47H86N14O13S

Molecular Weight

1087.3 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid

InChI

InChI=1S/C47H86N14O13S/c1-10-27(8)39(46(72)55-28(9)47(73)74)61-45(71)38(26(6)7)60-44(70)37(25(4)5)59-34(64)20-51-32(62)19-54-43(69)36(24(2)3)58-35(65)22-53-41(67)30(15-11-13-17-48)57-42(68)31(16-12-14-18-49)56-33(63)21-52-40(66)29(50)23-75/h24-31,36-39,75H,10-23,48-50H2,1-9H3,(H,51,62)(H,52,66)(H,53,67)(H,54,69)(H,55,72)(H,56,63)(H,57,68)(H,58,65)(H,59,64)(H,60,70)(H,61,71)(H,73,74)/t27-,28-,29-,30-,31-,36-,37-,38-,39-/m0/s1

InChI Key

MIXWYQFQOIUZHZ-FIKBBRLYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CS)N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)N

Origin of Product

United States

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